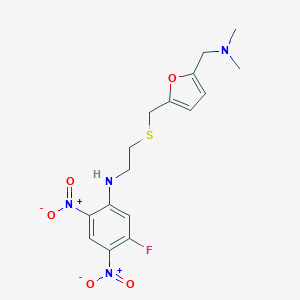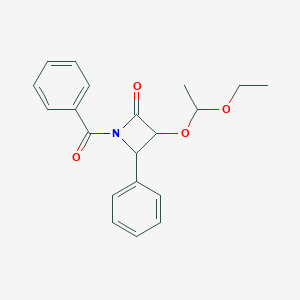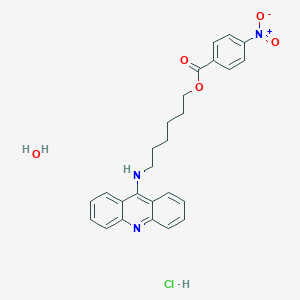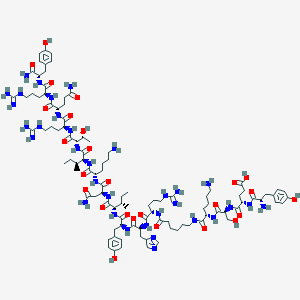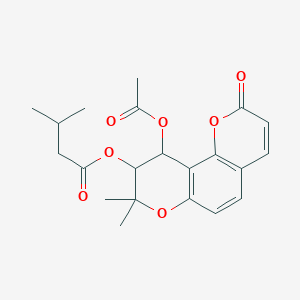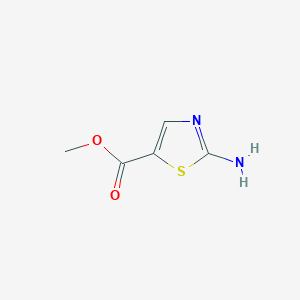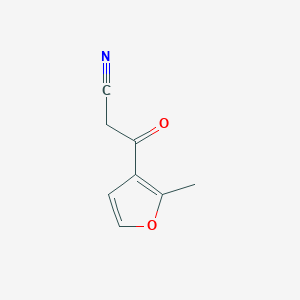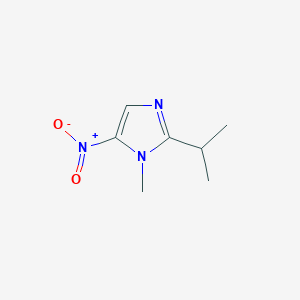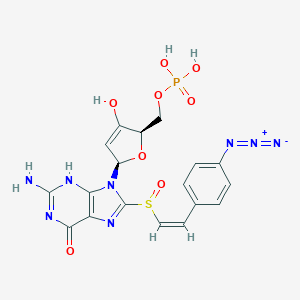
Apt-cgmp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apt-cGMP, also known as cyclic guanosine monophosphate aptamer, is a type of RNA molecule that has a high affinity for cGMP. It is a versatile tool for studying the biochemical and physiological effects of cGMP in various biological systems. Apt-cGMP has been used in scientific research to investigate the mechanism of action of cGMP and its role in different physiological processes.
作用机制
Apt-cGMP binds to cGMP with high specificity and affinity, thereby inhibiting its biological activity. This binding prevents cGMP from interacting with its target proteins and modulating their activity. The mechanism of action of apt-cGMP is similar to that of other RNA aptamers, which act as inhibitors of specific biological processes.
生化和生理效应
Apt-cGMP has been shown to have a variety of biochemical and physiological effects in different biological systems. It has been shown to inhibit the activity of cGMP-dependent protein kinase, which is involved in the regulation of smooth muscle contraction and platelet aggregation. Apt-cGMP has also been shown to inhibit the activity of cGMP-regulated ion channels, which are involved in the regulation of membrane potential and ion transport.
实验室实验的优点和局限性
The use of apt-cGMP in scientific research has several advantages. It allows for the specific inhibition of cGMP activity without affecting other signaling pathways. It is also a cost-effective and easy-to-use tool for studying the role of cGMP in different biological systems. However, there are some limitations to the use of apt-cGMP in lab experiments. It may have off-target effects on other RNA molecules, and its stability may be affected by environmental factors such as pH and temperature.
未来方向
There are several future directions for the use of apt-cGMP in scientific research. One area of interest is the development of apt-cGMP-based therapies for the treatment of diseases such as hypertension and heart failure. Another area of interest is the use of apt-cGMP in the development of biosensors for the detection of cGMP in biological samples. Additionally, the use of apt-cGMP in the study of cGMP signaling pathways in different biological systems is an area of ongoing research.
Conclusion:
Apt-cGMP is a versatile tool for studying the role of cGMP in different biological systems. It has been used in scientific research to investigate the mechanism of action of cGMP and its role in various physiological processes. Apt-cGMP has several advantages as a tool for studying cGMP signaling pathways, but it also has some limitations. The ongoing research in this area is expected to lead to new insights into the role of cGMP in health and disease.
合成方法
Apt-cGMP is synthesized using a process called systematic evolution of ligands by exponential enrichment (SELEX). This method involves the selection of RNA molecules that have a high affinity for cGMP from a large pool of random RNA sequences. The selected RNA molecules are then amplified and subjected to multiple rounds of selection and amplification until a highly specific and stable aptamer is obtained.
科学研究应用
Apt-cGMP has been widely used in scientific research to study the role of cGMP in different biological systems. It has been used to investigate the mechanism of action of cGMP in the regulation of smooth muscle contraction, platelet aggregation, and vasodilation. Apt-cGMP has also been used to study the role of cGMP in the regulation of ion channels, gene expression, and cell signaling pathways.
属性
CAS 编号 |
149478-71-7 |
|---|---|
产品名称 |
Apt-cgmp |
分子式 |
C18H17N8O8PS |
分子量 |
536.4 g/mol |
IUPAC 名称 |
[(2R,5R)-5-[2-amino-8-[(Z)-2-(4-azidophenyl)ethenyl]sulfinyl-6-oxo-1H-purin-9-yl]-3-hydroxy-2,5-dihydrofuran-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C18H17N8O8PS/c19-17-22-15-14(16(28)23-17)21-18(36(32)6-5-9-1-3-10(4-2-9)24-25-20)26(15)13-7-11(27)12(34-13)8-33-35(29,30)31/h1-7,12-13,27H,8H2,(H2,29,30,31)(H3,19,22,23,28)/b6-5-/t12-,13-,36?/m1/s1 |
InChI 键 |
NJGWWFGARBGAMJ-BOBKOGBWSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C\S(=O)C2=NC3=C(N2[C@H]4C=C([C@H](O4)COP(=O)(O)O)O)NC(=NC3=O)N)N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C=CS(=O)C2=NC3=C(N2C4C=C(C(O4)COP(=O)(O)O)O)N=C(NC3=O)N)N=[N+]=[N-] |
规范 SMILES |
C1=CC(=CC=C1C=CS(=O)C2=NC3=C(N2C4C=C(C(O4)COP(=O)(O)O)O)NC(=NC3=O)N)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



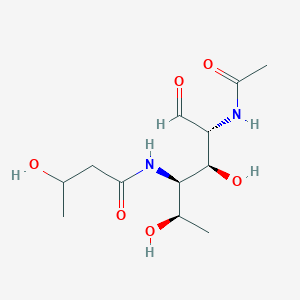
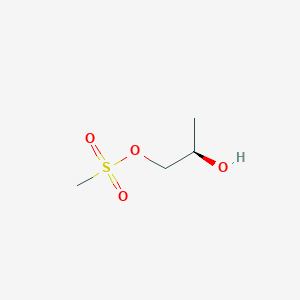
![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
